Cas no 1459-39-8 (Cycloheptanecarboxamide)

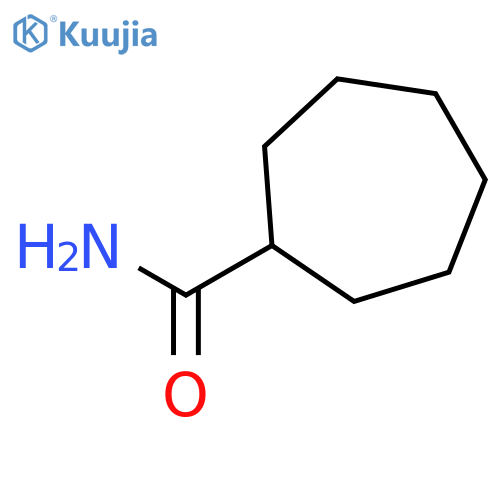

Cycloheptanecarboxamide structure

商品名:Cycloheptanecarboxamide

Cycloheptanecarboxamide 化学的及び物理的性質

名前と識別子

-

- Cycloheptanecarboxamide

- Cycloheptylcarboxamide

- AK173577

- MFCD16808567

- CS-0149958

- A884563

- TS-01843

- AKOS011881793

- C72770

- DTXSID50163174

- 1459-39-8

- EN300-6735327

- BAA45939

- SCHEMBL215922

- DB-157163

-

- MDL: MFCD16808567

- インチ: 1S/C8H15NO/c9-8(10)7-5-3-1-2-4-6-7/h7H,1-6H2,(H2,9,10)

- InChIKey: QJVFPOMUIKCQED-UHFFFAOYSA-N

- ほほえんだ: O=C(C1([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C1([H])[H])N([H])[H]

計算された属性

- せいみつぶんしりょう: 141.11545

- どういたいしつりょう: 141.115

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 114

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 43.1

- 疎水性パラメータ計算基準値(XlogP): 1.8

じっけんとくせい

- 色と性状: No data avaiable

- 密度みつど: No data available

- ゆうかいてん: No data available

- ふってん: 295.2±7.0°C at 760 mmHg

- フラッシュポイント: No data available

- 屈折率: 1.478

- PSA: 43.09

- じょうきあつ: No data available

Cycloheptanecarboxamide セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305+P351+P338

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:Sealed in dry,Room Temperature

Cycloheptanecarboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | OR957220-1g |

Cycloheptanecarboxamide |

1459-39-8 | 99% | 1g |

£94.00 | 2025-02-20 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C840807-50mg |

Cycloheptanecarboxamide |

1459-39-8 | 97% | 50mg |

¥206.10 | 2022-09-02 | |

| abcr | AB442899-250 mg |

Cycloheptanecarboxamide; . |

1459-39-8 | 250MG |

€132.50 | 2023-03-31 | ||

| eNovation Chemicals LLC | D958874-1g |

cycloheptanecarboxamide |

1459-39-8 | 97% | 1g |

$215 | 2023-09-04 | |

| Enamine | EN300-6735327-0.25g |

cycloheptanecarboxamide |

1459-39-8 | 95% | 0.25g |

$88.0 | 2023-05-30 | |

| Enamine | EN300-6735327-1.0g |

cycloheptanecarboxamide |

1459-39-8 | 95% | 1g |

$241.0 | 2023-05-30 | |

| Enamine | EN300-6735327-2.5g |

cycloheptanecarboxamide |

1459-39-8 | 95% | 2.5g |

$474.0 | 2023-05-30 | |

| Enamine | EN300-6735327-0.1g |

cycloheptanecarboxamide |

1459-39-8 | 95% | 0.1g |

$62.0 | 2023-05-30 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1220598-250mg |

Cycloheptanecarboxamide |

1459-39-8 | 97% | 250mg |

¥397 | 2023-04-15 | |

| A2B Chem LLC | AF10702-250mg |

Cycloheptanecarboxamide |

1459-39-8 | 97% | 250mg |

$106.00 | 2024-04-20 |

Cycloheptanecarboxamide 関連文献

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

-

Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191

-

Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

1459-39-8 (Cycloheptanecarboxamide) 関連製品

- 2430-27-5(Valpromide)

- 1759-55-3(2,2-Dimethylcyclopropanecarboxamide)

- 1503-98-6(Cyclobutanecarboxamide)

- 5511-18-2(1-Adamantanecarboxamide)

- 1119-29-5(Pentanamide, 4-methyl-)

- 4171-13-5(Valnoctamide)

- 1122-56-1(Cyclohexanecarboxamide)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1459-39-8)Cycloheptanecarboxamide

清らかである:99%

はかる:1g

価格 ($):246.0